2-Benzoxazolinone, 5-chloro-3-methyl-

説明

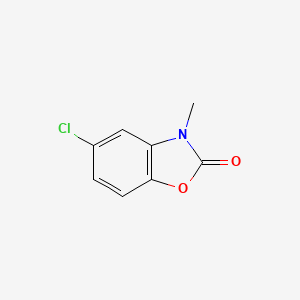

“2-Benzoxazolinone, 5-chloro-3-methyl-” is a chemical compound that has been studied for its antibacterial and antifungal properties . It contains an azole ring structure, which is common in many antibacterial and antifungal agents . This compound naturally occurs in plants and plays a role as a defense compound against bacteria, fungi, and insects .

Synthesis Analysis

The synthesis of “2-Benzoxazolinone, 5-chloro-3-methyl-” involves various substituents. These include p-aminobenzoic acids and sulphanilamide derivatives, which are reported as potent antimicrobial agents . The attachment with the azole ring at the 5-Chloro position might increase its antibacterial and antifungal activity .Molecular Structure Analysis

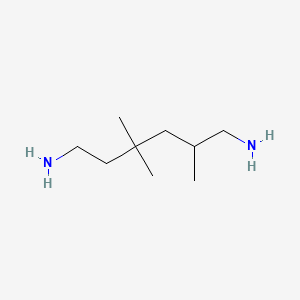

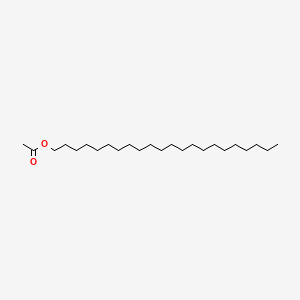

The molecular formula of “2-Benzoxazolinone, 5-chloro-3-methyl-” is C8H6ClNO2 . It contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Benzoxazinoid (Bx) metabolites, such as “2-Benzoxazolinone, 5-chloro-3-methyl-”, produced by wheat and other members of the Poaceae have activity against Fusarium sp. that cause cereal diseases .科学的研究の応用

Antibacterial Applications

2-Benzoxazolinone derivatives have been studied for their potential in developing new antibacterial drugs. Research has shown that these compounds can be effective against various Gram-positive and Gram-negative pathogens, which is significant for therapeutic practices. The derivatives are synthesized and characterized by spectroscopy methods, indicating their suitability for a compound library aimed at antibacterial drug development .

Analgesic Activity

Scientific studies have identified that 2-Benzoxazolinone derivatives, especially those with substituents at positions 3, 5, 6, and 7, exhibit analgesic activity. This means they have the ability to reduce pain. Such findings are crucial for the development of non-acidic non-steroidal anti-inflammatory drugs with both central and peripheral analgesic actions .

Antifungal Activity

In addition to antibacterial properties, there is evidence that 2-Benzoxazolinone derivatives can be synthesized with various substituents to create compounds with antifungal activity. These compounds are characterized using UV–Visible, IR, MASS spectroscopy, and NMR spectroscopy to confirm their structures and potential efficacy .

Safety and Hazards

“2-Benzoxazolinone, 5-chloro-3-methyl-” should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

作用機序

Target of Action

It is a derivative of benzoxazolinone, which is known for its diverse biological activities.

Mode of Action

It’s worth noting that chlorzoxazone, a similar compound, is known to act primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm .

Biochemical Pathways

A related compound, 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1h-pyrazole derivatives, has been found to inhibit human monoamine oxidase (mao) selectively .

Pharmacokinetics

Chlorzoxazone, a similar compound, is known to be rapidly metabolized and excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

Chlorzoxazone, a similar compound, is known to reduce skeletal muscle spasm with relief of pain and increased mobility of the involved muscles .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

5-chloro-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORWOQGVKPXSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206621 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazolinone, 5-chloro-3-methyl- | |

CAS RN |

5790-90-9 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)